molecular formula C13H19Cl2N B2889127 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 104126-78-5

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride

Cat. No.: B2889127
CAS No.: 104126-78-5
M. Wt: 260.2
InChI Key: NJQIJDKPDBYILY-UHFFFAOYSA-N
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Description

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is an organic compound with the molecular formula C13H18ClN. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge.

Preparation Methods

The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield different products depending on the reducing agent used.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQIJDKPDBYILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the above alcohol (2.05 g) in dry dichloromethane (60 ml) was treated with a solution of thionyl chloride (3.3 ml) in dry dichloromethane (10 ml) and heated under reflux for 2.5 hours. The product was evaporated in vacuo to produce an oil which was crystallised from dry tetrahydrofuran to give colourless crystals of 3-piperidinomethylbenzyl chloride hydrochloride (m.p. 156°-160° C.).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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